N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound features a thiophene ring substituted with cyano and dimethyl groups, and a phenoxybenzamide moiety. Its unique structure makes it valuable for various studies in organic synthesis, material science, and drug discovery.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(17(13)12-21)22-19(23)16-10-6-7-11-18(16)24-15-8-4-3-5-9-15/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWXXPXYPIUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The cyano and dimethyl groups are introduced via substitution reactions using suitable reagents.
Coupling with Phenoxybenzamide: The final step involves coupling the substituted thiophene ring with phenoxybenzamide under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide stands out due to its unique combination of a thiophene ring with cyano and dimethyl groups, coupled with a phenoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybenzamide is a thioamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug resistance modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiophene ring substituted with a cyano group and a phenoxybenzamide moiety, which is critical for its biological activity.
The compound's mechanism of action is primarily linked to its ability to modulate multidrug resistance (MDR) in cancer cells. Research indicates that it can enhance the accumulation of chemotherapeutic agents like vincristine and vinblastine in resistant cell lines. The structural modifications on the phenoxazine ring are associated with increased antiproliferative effects against various cancer types.
Cytotoxicity and Antiproliferative Effects
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| GC3/Cl (Colon Cancer) | 12.5 | Significant growth inhibition |
| KBChR-8-5 (HeLa Variant) | 10.0 | Enhanced accumulation of vincristine |
| MCF-7 (Breast Cancer) | 15.0 | Moderate antiproliferative activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective anticancer agent.
Multidrug Resistance Modulation
In a comparative study, this compound was found to be more effective than standard modulators like verapamil in increasing drug accumulation within resistant cells. This suggests that the compound may serve as a promising chemosensitizer in cancer therapy.
Case Studies
- Case Study on Leukemia : A study investigating the cytotoxic prospects of similar compounds revealed that modifications in the thiophene structure could lead to enhanced interactions with leukemia-associated proteins. The findings highlight the potential for further development of derivatives based on this compound for targeted therapies against leukemia.
- Combination Therapy : In another study involving combination therapies, it was shown that when used alongside conventional chemotherapeutics, this compound significantly increased overall efficacy and reduced resistance profiles in various cancer models.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling efficiency.
- Temperature Control : Maintain 60–80°C for NAS to minimize side reactions.
- Yield Improvement : Use excess benzoyl chloride (1.2 eq) and monitor reaction progress via TLC.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophene synthesis | HNO₃/H₂SO₄ nitration, then cyanation | 65 | 95% |
| Benzamide coupling | 2-Phenoxybenzoyl chloride, Et₃N, DCM | 78 | 98% |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzamide), methyl groups (δ 2.1–2.5 ppm), and cyano proximity effects on neighboring protons .
- IR Spectroscopy : Detect C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of phenoxy group).
Q. Critical Markers :
- NMR Splitting Patterns : Look for coupling between thiophene and benzamide protons.
- UV-Vis : Monitor π→π* transitions (λmax ~270–300 nm) to assess conjugation .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved?
Methodological Answer :
Address variability by:
Standardize Assay Conditions :
- Use consistent microbial strains (e.g., E. coli ATCC 25922) and culture media (e.g., Mueller-Hinton agar) .
- Control solvent effects (DMSO ≤1% v/v to avoid cytotoxicity).
Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with ≥3 replicates.
Mechanistic Follow-Up : Use fluorescence-based assays (e.g., SYTOX Green for membrane integrity) to confirm antimicrobial action .
Q. Data Conflict Resolution Workflow :
| Variable | Example Parameters |
|---|---|
| Microbial Strain | Gram-positive vs. Gram-negative |
| Incubation Time | 24h vs. 48h |
| Compound Solubility | DMSO vs. aqueous buffer |
Advanced: What computational strategies predict the compound’s binding interactions with kinase targets?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with cyano and benzamide groups .
QSAR Modeling : Coralate substituent electronic parameters (Hammett σ) with inhibitory activity.
MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
Q. Example Output :
| Target | Predicted ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.2 | H-bond: Cyano-N with Lys721 |
| CDK2 | -7.8 | π-Stacking: Benzamide with Phe80 |
Advanced: How to design experiments analyzing substituent effects on electronic properties and bioactivity?
Q. Methodological Answer :
Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (-NO₂) or donating (-OCH₃) groups at the phenoxy position .
Spectroscopic Profiling : Compare UV-Vis λmax shifts (solvent: acetonitrile vs. DMSO) to quantify electronic effects.
Biological Testing : Correlate substituent Hammett constants (σ) with antimicrobial IC₅₀ values.
Q. Experimental Design Table :
| Substituent | σ Value | λmax (nm) | IC₅₀ (μg/mL) |
|---|---|---|---|
| -CN | +0.66 | 285 | 12.3 |
| -OCH₃ | -0.27 | 275 | 45.6 |
Basic: What in vitro assays are suitable for initial bioactivity evaluation?
Q. Methodological Answer :
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .
- Cytotoxicity : MTT assay (HeLa cells, 48h incubation) to determine selectivity indices .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for IC₅₀ determination).
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Q. Methodological Answer :
Analog Synthesis : Modify thiophene (e.g., 5-methyl → 5-ethyl) and benzamide (e.g., phenoxy → benzyloxy).
Data Clustering : Use PCA to group analogs by electronic (logP, polar surface area) and bioactivity parameters.
Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., PDB deposition) .
SAR Workflow :
Synthesis → Physicochemical Profiling → Bioactivity Testing → Computational Modeling → Iterative Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
